molecular formula C27H36N2O6 B1662449 Benzenebutanoic acid, 4-hydroxy-g-[4-hydroxy-3-(4-morpholinylmethyl)phenyl]-g-methyl-3-(4-morpholinylmethyl)- CAS No. 6634-56-6

Benzenebutanoic acid, 4-hydroxy-g-[4-hydroxy-3-(4-morpholinylmethyl)phenyl]-g-methyl-3-(4-morpholinylmethyl)-

Katalognummer: B1662449
CAS-Nummer: 6634-56-6
Molekulargewicht: 484.6 g/mol
InChI-Schlüssel: JWNUBAIGCVTLMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NXN-188 is a first-in-class, dual-action small molecule that incorporates both neuronal nitric oxide synthase inhibition and serotonin receptor agonism. It is being developed for the treatment of acute migraine . Nitric oxide is a key mediator in migraine pathogenesis, and serotonin receptors play a crucial role in migraine therapy .

Vorbereitungsmethoden

Die synthetischen Routen und Reaktionsbedingungen für NXN-188 sind in der verfügbaren Literatur nicht umfassend beschrieben. Es ist bekannt, dass NXN-188 ein niedermolekulares Medikament ist, das von NeurAxon Inc. entwickelt wurde. zur Behandlung akuter Migräne . Die industriellen Produktionsverfahren für NXN-188 werden ebenfalls nicht öffentlich bekannt gegeben.

Analyse Chemischer Reaktionen

NXN-188 durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Zu den gängigen Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, gehören Kaliumchlorid, Capsaicin und Resiniferatoxin, die in präklinischen Migränemodellen zur Induktion der Freisetzung von Calcitonin-Gen-verwandtem Peptid eingesetzt werden . Die Hauptprodukte, die aus diesen Reaktionen entstehen, stehen in der Regel im Zusammenhang mit der Hemmung der Freisetzung von Calcitonin-Gen-verwandtem Peptid und der Modulation von Stickstoffmonoxid-Signalwegen .

Wissenschaftliche Forschungsanwendungen

NXN-188 hat mehrere wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Wirkmechanismus

NXN-188 entfaltet seine Wirkung über einen dualen Wirkmechanismus:

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Benzenebutanoic acid, specifically the compound 4-hydroxy-g-[4-hydroxy-3-(4-morpholinylmethyl)phenyl]-g-methyl-3-(4-morpholinylmethyl)-, is a complex organic compound with potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of alkyl-phenylketones , characterized by a ketone group substituted by an alkyl chain and a phenyl group. The detailed structure can be represented as follows:

  • Molecular Formula : C₁₈H₂₃N₂O₃
  • Molecular Weight : 313.39 g/mol

Anticancer Properties

Research indicates that compounds similar to benzenebutanoic acid exhibit anticancer properties . For instance, studies have shown that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have reported IC50 values indicating effective concentrations required to achieve significant anticancer activity.

Anti-inflammatory Effects

The compound has also been linked to anti-inflammatory effects . In vitro studies suggest that it may inhibit pro-inflammatory cytokines and pathways, making it a potential candidate for treating inflammatory diseases.

Antioxidant Activity

Benzenebutanoic acid has demonstrated antioxidant properties , which are crucial in mitigating oxidative stress linked to various chronic diseases. The free radical scavenging ability of this compound has been evaluated using assays such as DPPH and ABTS, showing promising results.

The biological activities of benzenebutanoic acid can be attributed to its interaction with specific cellular pathways:

  • Cell Cycle Regulation : Induction of cell cycle arrest at the G1/S phase.
  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Cytokine Modulation : Inhibition of NF-kB signaling pathway.

Study 1: Anticancer Activity in Breast Cancer Cells

A study published in 2022 evaluated the effects of benzenebutanoic acid on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 50 µM, with an IC50 value determined at approximately 40 µM. The mechanism was linked to increased apoptosis markers such as cleaved PARP and caspase-3 activation.

Study 2: Anti-inflammatory Effects in Animal Models

In a controlled animal study, benzenebutanoic acid was administered to mice with induced inflammation. Results showed a marked decrease in inflammatory markers (TNF-alpha and IL-6) compared to the control group, supporting its potential use in treating inflammatory conditions.

Data Table: Summary of Biological Activities

Activity TypeAssay MethodResultReference
AnticancerMTT AssayIC50 = 40 µM[Source 1]
Anti-inflammatoryELISAReduced TNF-alpha levels[Source 2]
AntioxidantDPPH ScavengingSC50 = 20 µg/mL[Source 3]

Eigenschaften

IUPAC Name

4,4-bis[4-hydroxy-3-(morpholin-4-ylmethyl)phenyl]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N2O6/c1-27(7-6-26(32)33,22-2-4-24(30)20(16-22)18-28-8-12-34-13-9-28)23-3-5-25(31)21(17-23)19-29-10-14-35-15-11-29/h2-5,16-17,30-31H,6-15,18-19H2,1H3,(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNUBAIGCVTLMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)(C1=CC(=C(C=C1)O)CN2CCOCC2)C3=CC(=C(C=C3)O)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60984958
Record name 4,4-Bis{4-hydroxy-3-[(morpholin-4-yl)methyl]phenyl}pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60984958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

NXN-188 is a first-in-class, dual-action, small molecule that is being developed for the treatment of acute migraine and which incorporates both 5-HT agonism (the mechanism of action of triptans, the current standard of care in migraine therapy) and nNOS inhibition. NOS is a validated target for migraine therapy as migraine models indicate that nNOS inhibition can relieve pain. Additionally, nitric oxide induces migraines in migraineurs, while the inhibition of NOS has been demonstrated to relieve migraine pain.
Record name NXN-188
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06096
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

6634-56-6
Record name NSC51920
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51920
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4-Bis{4-hydroxy-3-[(morpholin-4-yl)methyl]phenyl}pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60984958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzenebutanoic acid, 4-hydroxy-g-[4-hydroxy-3-(4-morpholinylmethyl)phenyl]-g-methyl-3-(4-morpholinylmethyl)-
Reactant of Route 2
Benzenebutanoic acid, 4-hydroxy-g-[4-hydroxy-3-(4-morpholinylmethyl)phenyl]-g-methyl-3-(4-morpholinylmethyl)-
Reactant of Route 3
Reactant of Route 3
Benzenebutanoic acid, 4-hydroxy-g-[4-hydroxy-3-(4-morpholinylmethyl)phenyl]-g-methyl-3-(4-morpholinylmethyl)-
Reactant of Route 4
Reactant of Route 4
Benzenebutanoic acid, 4-hydroxy-g-[4-hydroxy-3-(4-morpholinylmethyl)phenyl]-g-methyl-3-(4-morpholinylmethyl)-
Reactant of Route 5
Reactant of Route 5
Benzenebutanoic acid, 4-hydroxy-g-[4-hydroxy-3-(4-morpholinylmethyl)phenyl]-g-methyl-3-(4-morpholinylmethyl)-
Reactant of Route 6
Benzenebutanoic acid, 4-hydroxy-g-[4-hydroxy-3-(4-morpholinylmethyl)phenyl]-g-methyl-3-(4-morpholinylmethyl)-

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.